Amfenac (D5 Sodium Hydrate)

Catalog No.
S12910661
CAS No.
M.F
C15H14NNaO4
M. Wt
300.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amfenac (D5 Sodium Hydrate)

Product Name

Amfenac (D5 Sodium Hydrate)

IUPAC Name

sodium;2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetate;hydrate

Molecular Formula

C15H14NNaO4

Molecular Weight

300.30 g/mol

InChI

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1/i1D,2D,3D,5D,6D;;

InChI Key

QZNJPJDUBTYMRS-MWOUIWNMSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+]

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)[O-])[2H])[2H].O.[Na+]

Amfenac (D5 Sodium Hydrate) is a deuterated form of amfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. The compound has the molecular formula C15H14NNaO4C_{15}H_{14}NNaO_4 and a molecular weight of approximately 300.30 g/mol. Amfenac is structurally related to other NSAIDs such as ketoprofen and tiaprofenic acid, and it is primarily used in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and postoperative pain management .

Typical of carboxylic acids and amines. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides through reactions with acyl chlorides or anhydrides.
  • Reduction: Undergoing reductive amidation to yield various bioactive molecules .

The presence of a deuterium atom in the D5 variant may also influence its reaction kinetics and mechanisms, making it useful in studies requiring isotopic labeling.

Amfenac exhibits significant biological activity as a cyclooxygenase-2 (COX-2) inhibitor, which contributes to its anti-inflammatory effects. This mechanism reduces the synthesis of prostaglandins, mediators of inflammation and pain. Additionally, it has been noted for its potential antibacterial properties, although its primary application remains in inflammation control .

The synthesis of amfenac typically involves several steps:

  • Starting Materials: The synthesis begins with 7-benzoylindolin-2-one.
  • Alkali Hydrolysis: This compound is treated with sodium hydroxide to facilitate hydrolysis.
  • Neutralization: The resulting mixture is neutralized with glacial acetic acid to precipitate the desired product.
  • Purification: The precipitate is filtered, washed, and dried to yield amfenac sodium hydrate .

This method highlights the importance of careful control over reaction conditions to maximize yield and purity.

Amfenac is primarily utilized in:

  • Pain Management: Effective for treating mild to moderate pain associated with surgical procedures or chronic conditions like arthritis.
  • Ocular Treatments: Used as a topical agent for reducing inflammation and pain following eye surgeries.
  • Research: As a labeled compound (D5), it serves as a valuable tool in pharmacokinetic studies and drug metabolism research .

Amfenac shares structural similarities with several other non-steroidal anti-inflammatory drugs. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
KetoprofenYesPain reliefDual action on COX-1 and COX-2
Tiaprofenic AcidYesAnti-inflammatoryLess systemic absorption
NepafenacYesOcular inflammationProdrug form with enhanced ocular delivery
BromofenacYesPain reliefAmphoteric properties

Amfenac's distinct feature lies in its dual role as both an anti-inflammatory agent and a potential antibacterial compound, along with its specific formulation for ocular applications .

Amfenac, chemically known as 2-(2-amino-3-benzoylphenyl)acetic acid, represents an important benzophenone derivative with a characteristic structural framework consisting of a benzophenone core with amino and carboxymethyl substituents [21]. The synthetic pathway for amfenac typically begins with the functionalization of appropriate benzophenone derivatives through several established methodologies [4].

One of the primary synthetic routes involves the Friedel-Crafts acylation reaction, which serves as a fundamental approach for constructing the benzophenone scaffold [10]. This reaction typically employs anthranilic acid derivatives and aryl compounds as starting materials, allowing for the strategic introduction of the benzoyl moiety onto the aromatic ring [4]. The amino group in anthranilic acid requires protection during this process to prevent unwanted side reactions, commonly achieved through the formation of an amidine adduct with dimethylformamide or protection with p-toluenesulfonyl chloride [4] [10].

The synthesis pathway can be outlined in several key steps:

  • Protection of the amino group in anthranilic acid to form a protected intermediate [4].
  • Formation of the acid chloride in situ, which subsequently undergoes Friedel-Crafts reaction with benzene in the presence of aluminum chloride as a catalyst [4] [10].
  • Deprotection of the amino group under appropriate conditions (basic for amidine protection or acidic for sulfonamide protection) [4].
  • Introduction of the carboxymethyl group at the appropriate position to complete the amfenac structure [10] [21].

Alternative synthetic approaches have also been developed, including:

  • Starting from 2-benzoylbenzoic acids and employing Hofmann rearrangement or Curtius reaction to introduce the amino functionality [4].
  • Utilizing substituted anilines through a multi-step process involving acetylation, benzoylation, and subsequent deacetylation [4].
  • Copper triflate-catalyzed Friedel-Craft benzoylation followed by hydrolysis of amide derivatives [4] [10].

Recent advancements have introduced more efficient methodologies, such as TEMPO-dependent tunable synthesis, which allows for one-pot cascade reactions of allenic ketones with amines and enones to produce functionalized 2-aminobenzophenones [4]. This approach offers advantages in terms of reaction efficiency and functional group compatibility [10].

The benzophenone core structure provides a versatile scaffold for further functionalization, allowing for the strategic introduction of substituents to achieve the desired amfenac structure [9] [10]. The selection of appropriate reaction conditions and catalysts is crucial for controlling regioselectivity and optimizing yields during the synthesis process [4] [10].

Deuterium Incorporation Techniques for D5 Isotopologue Production

The production of Amfenac D5 sodium hydrate involves sophisticated deuterium incorporation techniques to achieve the desired isotopic labeling pattern [5]. Deuterium (²H or D), as a stable isotope of hydrogen, offers unique properties that make it valuable for various applications in pharmaceutical research and development [5] [6].

The D5 designation in Amfenac D5 sodium hydrate indicates that five hydrogen atoms have been replaced with deuterium atoms, specifically on the benzoyl phenyl ring [1] [7]. This selective deuteration creates an isotopologue with distinct mass spectrometric properties while maintaining the chemical behavior of the parent compound [6] [18].

Several methodologies are employed for deuterium incorporation to produce the D5 isotopologue:

  • Catalytic Hydrogen-Deuterium Exchange: This approach utilizes metal catalysts (typically platinum group metals on carbon) to facilitate the exchange of hydrogen atoms with deuterium from deuterium oxide (D₂O) [13] [15]. The reaction conditions can be controlled to achieve site-selective deuteration of the aromatic ring [5] [13].

  • Organocatalytic Deuteration: This method employs organic catalysts such as N-heterocyclic carbenes or tertiary amines to promote deuterium incorporation at specific positions [13]. This approach offers advantages in terms of selectivity and milder reaction conditions [15] [23].

  • Synthetic Building Block Approach: This strategy involves the synthesis of deuterated precursors that are subsequently incorporated into the target molecule through conventional synthetic transformations [26] [30]. For the production of Amfenac D5, this might involve the preparation of a deuterated benzoyl chloride or benzophenone derivative [15] [30].

The level of deuterium incorporation at each designated position is a critical parameter that affects the quality and utility of the isotopologue [18] [30]. High deuteration efficiency (typically >95%) is desired to ensure the predominance of the D5 species in the final product [18] [30]. The deuteration process must be carefully controlled to achieve consistent and reproducible isotopic enrichment [23] [28].

Table 1: Typical Deuteration Conditions for Aromatic Systems

MethodCatalystDeuterium SourceTemperature (°C)PressureTypical Incorporation (%)
Catalytic H/D ExchangePt/C or Pd/CD₂O80-150High90-99
OrganocatalyticTertiary aminesD₂O25-80Ambient85-95
Metal-catalyzedIr complexesD₂ gas25-50Ambient90-99

The characterization of deuterium incorporation typically involves a combination of analytical techniques, including nuclear magnetic resonance spectroscopy (¹H, ²H, and ¹³C NMR) and mass spectrometry [28]. These methods allow for the determination of both the overall deuteration level and the site-specific incorporation patterns [18] [28].

The production of Amfenac D5 requires careful consideration of reaction conditions to ensure selective deuteration of the benzoyl phenyl ring while preserving the integrity of other functional groups in the molecule [15] [23]. The resulting isotopologue exhibits a distinct mass spectral fingerprint that can be utilized for various analytical and research applications [3] [18].

Hydration State Control in Sodium Salt Formation

The formation of Amfenac D5 sodium hydrate involves critical considerations regarding hydration state control during the sodium salt formation process [1] [7]. The hydration state of pharmaceutical sodium salts significantly influences their physicochemical properties, including solubility, stability, and crystalline structure [16] [24].

Sodium salts of carboxylic acids, such as amfenac, typically form hydrates due to the strong coordination between sodium ions and water molecules [16]. The sodium ion (Na⁺) forms what can be described as "pseudo-coordination bonds" with water molecules, which are more flexible than transition metal ion hydrates due to the s-block atomic nature of sodium [16]. This characteristic contributes to the specific hydration-dehydration behaviors observed in sodium salts of pharmaceutical compounds [16] [24].

The control of hydration state during sodium salt formation can be achieved through several methodologies:

  • Crystallization Conditions: The temperature, solvent composition, and rate of crystallization significantly influence the hydration state of the resulting sodium salt [11] [27]. Controlled crystallization techniques allow for the selective formation of specific hydrate forms [16] [27].

  • Equilibrium Phase Control: By mapping the equilibrium phase line and critical pressure points, the hydration process can be precisely controlled to achieve the desired hydrate form [11]. This approach involves understanding the thermodynamic relationships between different hydration states [11] [16].

  • Supersaturation Management: The degree of supersaturation during crystallization affects the nucleation and growth kinetics, which in turn influence the hydration state of the sodium salt [11] [27]. Controlled supersaturation can be used to direct the formation of specific hydrate forms [11].

The hydration state of amfenac sodium can exist in various forms, with the hydrate being the most common for pharmaceutical applications [1] [7]. The specific "hydrate" designation in Amfenac D5 sodium hydrate indicates a defined water content in the crystalline structure, which is crucial for maintaining the compound's stability and physicochemical properties [16] [22].

Table 2: Factors Influencing Hydration State Control in Sodium Salt Formation

FactorEffect on HydrationControl Method
TemperatureHigher temperatures typically favor lower hydration statesControlled cooling crystallization
Relative HumidityHigher humidity promotes higher hydration statesEnvironmental control during processing
Solvent CompositionWater content in solvent affects hydration outcomeSolvent mixture optimization
Crystallization RateRapid crystallization may trap metastable hydrate formsControlled precipitation techniques
AdditivesCan stabilize specific hydrate formsStrategic use of crystallization modifiers

The transition between different hydration states involves complex mechanisms that depend on climatic conditions (temperature and relative humidity) [11]. Above the thermodynamically predicted deliquescence humidity, hydration kinetics are typically fast due to solution-mediated mechanisms, while below this threshold, hydration proceeds more slowly through solid-state reactions [11].

Understanding and controlling the hydration state is essential for ensuring batch-to-batch consistency in the production of Amfenac D5 sodium hydrate [16] [24]. The hydration state not only affects the physical stability of the compound but may also influence its dissolution properties and bioavailability in pharmaceutical applications [24] [27].

Purification and Characterization of Synthetic Intermediates

The purification and characterization of synthetic intermediates represent critical steps in the production of high-quality Amfenac D5 sodium hydrate [19] [25]. These processes ensure the removal of impurities and confirm the structural integrity and isotopic enrichment of the intermediates before proceeding to subsequent synthetic steps [12] [31].

Purification Methodologies

Several purification techniques are employed for the isolation of synthetic intermediates in the amfenac synthesis pathway:

  • Column Chromatography: Low-pressure column chromatography using appropriate stationary phases (such as C18 silica) provides an effective method for separating the target intermediates from reaction by-products and unreacted starting materials [12] [19]. The optimization of mobile phase composition, flow rate, and loading amount is crucial for achieving efficient separation [19] [31].

  • Recrystallization: This classical purification technique remains valuable for obtaining highly pure crystalline intermediates [25]. The selection of appropriate solvent systems based on the solubility properties of the target compounds and impurities is essential for successful recrystallization [19] [25].

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers a powerful tool for the purification of complex intermediates, particularly when conventional methods provide insufficient separation [19] [31]. The scaling up of analytical HPLC methods to preparative scale requires careful consideration of column dimensions, loading capacity, and flow rates [19] [25].

Characterization Techniques

Comprehensive characterization of synthetic intermediates is essential for confirming their identity, purity, and isotopic composition:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-nuclear NMR analysis (¹H, ²H, and ¹³C NMR) provides detailed structural information and allows for the determination of deuterium incorporation at specific positions [28]. For deuterated compounds, ²H NMR is particularly valuable for confirming the site-specific deuteration pattern [28].

  • Mass Spectrometry (MS): This technique is crucial for determining the molecular weight and isotopic distribution of deuterated intermediates [18] [28]. MS analysis allows for the calculation of isotopic abundances of different isotopologues, providing a measure of the overall deuteration level [18] [28].

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC methods are developed for assessing the purity of intermediates and monitoring reaction progress [19] [31]. The validation of these methods in terms of linearity, repeatability, accuracy, detection limit, and quantitation limit ensures reliable results [31].

Table 3: Typical Analytical Parameters for Characterization of Synthetic Intermediates

Analytical TechniqueKey ParametersInformation Obtained
¹H NMRChemical shift, integrationStructural confirmation, purity assessment
²H NMRDeuterium signal intensitySite-specific deuteration pattern
Mass Spectrometrym/z values, isotope patternMolecular weight, isotopic distribution
HPLCRetention time, peak areaPurity, impurity profile
IR SpectroscopyCharacteristic absorption bandsFunctional group identification

The purification and characterization processes must be carefully optimized to ensure high recovery of the target intermediates while maintaining their structural integrity and isotopic enrichment [19] [28]. The development of robust analytical methods is essential for quality control throughout the synthetic pathway [25] [31].

For deuterated intermediates, special attention must be paid to potential hydrogen-deuterium exchange reactions that might occur during purification processes, particularly under acidic or basic conditions [13] [15]. The selection of appropriate purification conditions that minimize such exchange reactions is crucial for preserving the desired deuteration pattern [15] [23].

Mass spectrometry provides the most definitive approach for characterizing deuterated compounds through precise mass-to-charge ratio measurements and isotope pattern analysis. The fundamental principle relies on the mass difference between hydrogen (1.008 Da) and deuterium (2.014 Da), creating a detectable shift of approximately 1.006 Da per deuterium substitution [3] .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization represents the preferred ionization technique for Amfenac D5 Sodium Hydrate due to its soft ionization characteristics that preserve molecular integrity while effectively ionizing the sodium salt form. The technique operates under ambient conditions with minimal fragmentation, allowing accurate molecular weight determination [5] [6].

For Amfenac D5 analysis, ESI-MS conditions typically employ positive ion mode with a spray voltage of 3.5-4.5 kV and capillary temperature of 275-300°C. The mass spectrum exhibits the characteristic isotope envelope shifted by +5 Da relative to the non-deuterated parent compound, with the molecular ion peak [M+H]+ appearing at m/z 288 instead of m/z 283 for the unlabeled compound [1] [7].

The isotope pattern analysis reveals critical information about deuterium incorporation efficiency. High-resolution mass spectrometry (HRMS) enables discrimination between different isotopomers and assessment of deuterium retention during synthesis and storage. The theoretical isotope pattern for complete D5 incorporation shows a dominant peak at M+5 with minimal contributions from partially deuterated species [8] [9].

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies

Tandem mass spectrometry provides structural confirmation through controlled fragmentation of the deuterated molecular ion. The fragmentation pathway of Amfenac D5 follows predictable patterns, with the deuterated benzoyl moiety exhibiting characteristic losses that maintain isotopic integrity [10].

The primary fragmentation involves loss of the carboxylate group (-COO, 44 Da) yielding a fragment ion at m/z 244 for the D5 species. Secondary fragmentation includes loss of the deuterated benzoyl group, producing fragments that retain the deuterium label and provide confirmation of substitution sites. The collision-induced dissociation (CID) energy optimization typically ranges from 20-35 eV to achieve informative fragmentation while preserving diagnostic ions [3] [11].

Deuterium labeling studies using MS/MS reveal that the benzoyl-d5 moiety remains intact during most fragmentation processes, with the deuterium atoms showing minimal scrambling under standard CID conditions. This stability enables reliable identification and quantification of the deuterated species in complex matrices [12].

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry, particularly using Orbitrap or FT-ICR instrumentation, provides unprecedented accuracy for isotope analysis with mass resolution exceeding 100,000 at m/z 400. This capability enables precise determination of deuterium incorporation and detection of minor isotopomers [13] [14].

The accurate mass measurement of Amfenac D5 (calculated: 282.0859 Da) versus the non-deuterated analog (calculated: 277.0851 Da) demonstrates the 5.0008 Da mass shift corresponding to five deuterium substitutions. Sub-ppm mass accuracy enables confident identification even in complex biological matrices and pharmaceutical formulations [1] [5].

Resolution requirements for effective isotope discrimination depend on the degree of deuteration and matrix complexity. For Amfenac D5 analysis, a minimum resolution of 50,000 FWHM at m/z 280 provides adequate separation of deuterated and non-deuterated species, while higher resolutions enable detection of trace amounts of partially deuterated impurities [14] [13].

Mass Spectrometric TechniqueApplicationDetection LimitAdvantages for Deuterated Compounds
ESI-MSMolecular weight determinationpg-ng rangeIsotope pattern recognition
MALDI-TOF MSLarge molecule analysispmol rangeSoft ionization preservation
HR-MSAccurate mass measurementppm accuracyPrecise mass differentiation
MS/MSFragmentation studiesSub-pg rangeFragmentation pathway mapping
HDX-MSDynamic structural analysispmol rangeHydrogen exchange monitoring

Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for deuterated compounds through multiple complementary techniques. The unique magnetic properties of deuterium nuclei (spin = 1, γ = 6.536 × 10⁷ rad T⁻¹ s⁻¹) enable direct observation and quantification of deuterium incorporation [15] [16].

Deuterium Nuclear Magnetic Resonance (²H NMR)

Deuterium NMR spectroscopy represents the most direct method for confirming deuterium incorporation and determining substitution patterns in Amfenac D5. The technique operates at approximately 15.4% of the ¹H frequency (46.1 MHz on a 300 MHz instrument), providing specific information about deuterium environments [17] [18].

The ²H NMR spectrum of Amfenac D5 exhibits characteristic resonances in the aromatic region (7.0-8.5 ppm) corresponding to the five deuterium atoms on the benzoyl ring. The chemical shifts closely mirror those of the corresponding protons in the non-deuterated compound, with minor isotope-induced shifts typically less than 0.1 ppm [19] [20].

Quantitative ²H NMR analysis requires careful attention to relaxation parameters, as deuterium nuclei exhibit longer T₁ relaxation times compared to protons. Optimized conditions include pulse repetition delays of 5-10 seconds, 90° pulse calibration, and acquisition of 1000-5000 transients to achieve adequate signal-to-noise ratios [21] [22].

The integration of ²H NMR signals provides direct quantification of deuterium content, with typical accuracy of ±5% for well-resolved peaks. The technique enables assessment of deuterium incorporation efficiency and detection of isotope exchange during storage or processing [17] [23].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides complementary information about deuterium incorporation through observation of isotope effects on chemical shifts and coupling patterns. The absence of signals in the deuterated aromatic region (7.0-8.5 ppm) confirms successful substitution and enables estimation of deuterium incorporation efficiency [15] [24].

Isotope effects on neighboring protons manifest as subtle chemical shift changes and altered coupling patterns. The amino protons on the aniline ring exhibit upfield shifts of approximately 0.02-0.05 ppm due to the deuterium substitution in the adjacent benzoyl group. These isotope-induced shifts provide diagnostic information about substitution sites and isotopomer distributions [25] [26].

Quantitative ¹H NMR analysis using internal standards enables precise determination of deuterium incorporation by comparing integrated intensities of aromatic signals in deuterated versus non-deuterated samples. The method achieves quantitative accuracy of ±2% under optimized conditions with appropriate relaxation delays and calibrated integration regions [27] [28].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR spectroscopy reveals deuterium effects on carbon chemical shifts and multiplicities, providing detailed structural information about substitution patterns. Deuterium substitution causes characteristic upfield shifts of directly bonded carbons (α-effect, 0.1-0.5 ppm) and smaller effects on neighboring carbons (β-effect, 0.01-0.05 ppm) [29] [16].

The ¹³C NMR spectrum of Amfenac D5 exhibits isotope-shifted signals for the deuterated aromatic carbons, with the carbonyl carbon showing a characteristic α-deuterium effect. The multiplicity changes from singlet to triplet (J_CD ≈ 25 Hz) for directly bonded carbons provide unambiguous evidence of deuterium substitution [30] [31].

Quantitative ¹³C NMR analysis requires extended acquisition times due to the low natural abundance of ¹³C and longer relaxation times. Optimized conditions include gated decoupling, extended relaxation delays (10-20 seconds), and acquisition of 10,000-20,000 transients to achieve sufficient signal-to-noise ratios for accurate integration [20] [32].

Two-Dimensional NMR Characterization

Two-dimensional NMR techniques, particularly COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide detailed connectivity information that confirms deuterium substitution patterns and identifies potential isotope scrambling [15] [27].

The ¹H-¹H COSY spectrum of Amfenac D5 reveals the connectivity network of remaining protons, with characteristic absence of cross-peaks involving the deuterated aromatic positions. This technique enables identification of isotopomer distributions and assessment of deuterium incorporation site specificity [25] [26].

HSQC experiments correlate ¹H and ¹³C nuclei, providing definitive assignments of carbon environments and confirmation of deuterium substitution effects. The technique reveals isotope-shifted carbon resonances and their correlation with adjacent protons, enabling complete structural characterization [30] [33].

NMR TechniqueChemical Shift RangeSensitivityDeuterated ApplicationTypical Conditions
¹H NMR0-12 ppmHighDeuterium substitution effects300-600 MHz, CDCl₃/DMSO-d₆
²H NMR0-10 ppmLowDirect deuterium quantification46-92 MHz, neat sample
¹³C NMR0-220 ppmLowIsotope labeling studies75-150 MHz, CDCl₃/DMSO-d₆
2D NMRVariableMediumIsotopomer differentiation500-700 MHz, various solvents

High-Performance Liquid Chromatography (HPLC) Method Development

High-performance liquid chromatography represents a critical analytical technique for the separation, purification, and quantitative analysis of Amfenac D5 Sodium Hydrate. The method development process requires careful optimization of chromatographic conditions to achieve adequate resolution between deuterated and non-deuterated species while maintaining analytical precision and accuracy [34] [35].

Chromatographic System Optimization

The optimization of HPLC conditions for Amfenac D5 analysis begins with stationary phase selection. Reversed-phase chromatography using C18 columns (150 mm × 4.6 mm, 5 μm particle size) provides optimal retention and resolution for aromatic compounds. The stationary phase interaction with the deuterated benzoyl moiety exhibits subtle differences compared to the non-deuterated analog, requiring careful method optimization [36] [37].

Mobile phase composition significantly impacts the separation efficiency and peak symmetry. A gradient elution system using acetonitrile and water with phosphate buffer (pH 3.0-4.0) provides optimal chromatographic performance. The initial conditions typically start with 20% acetonitrile, increasing to 80% over 20-30 minutes, followed by re-equilibration to initial conditions [38] [39].

Flow rate optimization balances resolution and analysis time, with typical values ranging from 1.0-1.5 mL/min. Column temperature control at 30-35°C improves peak symmetry and reduces retention time variability. The injection volume is optimized based on sample concentration and detector sensitivity, typically ranging from 5-20 μL [34] [40].

Detection and Quantification Methods

Ultraviolet detection at 245-285 nm provides optimal sensitivity for Amfenac D5 analysis, corresponding to the aromatic chromophore absorption maximum. The deuterium substitution causes minimal changes in UV absorption characteristics, enabling use of established detection wavelengths for both deuterated and non-deuterated species [36] [41].

Quantitative analysis requires establishment of calibration curves using authentic Amfenac D5 standards. The linear dynamic range typically extends from 0.1-100 μg/mL with correlation coefficients exceeding 0.999. The method demonstrates precision with relative standard deviation values below 2% for replicate injections [42] [43].

Detection limits depend on sample matrix complexity and instrument sensitivity, with typical values ranging from 0.05-0.1 μg/mL for pure standards. The quantification limit is generally 2-3 times higher than the detection limit, providing adequate sensitivity for pharmaceutical analysis applications [38] [44].

Method Validation Parameters

Method validation follows International Conference on Harmonization (ICH) guidelines, addressing specificity, linearity, accuracy, precision, robustness, and stability. Specificity testing confirms adequate resolution between Amfenac D5 and potential impurities, including the non-deuterated parent compound and synthetic intermediates [38] [42].

Linearity studies establish the relationship between analyte concentration and detector response across the analytical range. The method demonstrates linearity with correlation coefficients exceeding 0.999 and y-intercepts within ±2% of the theoretical zero value. Accuracy studies using standard addition methods achieve recoveries of 98-102% across the analytical range [34] [43].

Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) studies. Repeatability demonstrates relative standard deviation values below 2%, while intermediate precision shows values below 5%. System suitability testing ensures consistent analytical performance through evaluation of retention time, peak area, and theoretical plate count [38] [44].

Deuterium Isotope Effects on Chromatographic Behavior

Deuterium substitution can influence chromatographic retention through kinetic isotope effects and altered molecular interactions with the stationary phase. The deuterated benzoyl moiety exhibits slightly different hydrophobic interactions compared to the non-deuterated analog, potentially affecting retention time and peak shape [45] [46].

Kinetic isotope effects manifest as subtle changes in retention time, typically resulting in earlier elution of deuterated species compared to non-deuterated analogs. The magnitude of the effect depends on the degree of deuteration and the specific substitution pattern, with retention time differences typically ranging from 0.1-0.5 minutes [45] [47].

Temperature effects on deuterium isotope behavior require careful consideration during method development. The van't Hoff plots for deuterated and non-deuterated species may exhibit different slopes, necessitating temperature optimization to maintain adequate resolution across the analytical temperature range [48] [46].

HPLC ParameterTypical ConditionsOptimization FactorsDeuterated Considerations
ColumnC18 (150 mm × 4.6 mm, 5 μm)Particle size, length, stationary phaseIsotope effects on retention
Mobile PhaseAcetonitrile:Water (50:50-80:20)Gradient profile, pH, bufferSolvent deuteration effects
DetectionUV at 245-285 nmWavelength selection, bandwidthIsotope-specific detection
Flow Rate1.0 mL/minResolution vs. analysis timeKinetic isotope effects
Temperature25-30°CStability, reproducibilityThermal stability differences

Spectrophotometric Determination of Purity and Stability

Spectrophotometric analysis provides a rapid, cost-effective approach for routine analysis of Amfenac D5 Sodium Hydrate, particularly for purity assessment and stability monitoring. The technique relies on the characteristic absorption properties of the aromatic chromophore system, which remains largely unchanged upon deuterium substitution [49] [42].

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-visible spectroscopy enables direct quantification of Amfenac D5 through measurement of absorbance at characteristic wavelengths. The compound exhibits maximum absorption at approximately 285 nm, corresponding to the aromatic π-π* transition. The deuterium substitution causes minimal perturbation of the electronic structure, maintaining the spectral characteristics of the parent compound [50] [51].

The Beer-Lambert law provides the theoretical foundation for quantitative analysis, with absorbance directly proportional to concentration across the analytical range. Typical working concentrations range from 5-50 μg/mL in ethanol or aqueous buffer systems, providing linear calibration curves with correlation coefficients exceeding 0.999 [42] [52].

Solvent selection significantly impacts analytical performance and method sensitivity. Ethanol provides optimal solubility for Amfenac D5 while maintaining spectral clarity and minimal interference. Aqueous buffer systems (pH 7.0-7.4) offer physiologically relevant conditions for stability studies and dissolution testing [42] [53].

Derivative Spectrophotometry Techniques

Derivative spectrophotometry enhances selectivity and sensitivity through mathematical transformation of absorption spectra. First and second derivative spectra eliminate baseline interference and enhance resolution of overlapping peaks, particularly useful for analyzing samples containing multiple components [49] [54].

The first derivative spectrum of Amfenac D5 exhibits characteristic zero-crossing points and maximum/minimum pairs that provide enhanced specificity for quantitative analysis. The second derivative spectrum further enhances resolution and enables detection of minor impurities or degradation products [54] [55].

Quantitative analysis using derivative spectrophotometry requires careful optimization of spectral parameters, including wavelength selection, derivative order, and smoothing factors. The technique achieves detection limits typically 2-3 times lower than conventional spectrophotometry while maintaining adequate precision [49] [52].

Stability-Indicating Spectrophotometric Methods

Stability-indicating methods enable monitoring of Amfenac D5 degradation through spectral changes associated with chemical transformation. The deuterated compound exhibits enhanced stability compared to the non-deuterated analog due to the kinetic isotope effect, requiring extended storage conditions to observe significant degradation [56] [9].

Stress testing conditions include exposure to elevated temperature (60-80°C), acidic/basic pH (pH 2-12), oxidative conditions (hydrogen peroxide), and photolytic degradation (UV light). The spectral changes associated with degradation provide diagnostic information about stability and degradation pathways [42] [53].

Kinetic analysis of degradation data enables determination of degradation rate constants and prediction of shelf life under various storage conditions. The deuterium isotope effect typically results in 2-5 fold reduction in degradation rate constants compared to the non-deuterated parent compound [56] [45].

Quality Control Applications

Spectrophotometric methods provide routine quality control tools for pharmaceutical manufacturing and batch release testing. The simplicity and speed of analysis make these methods particularly suitable for high-throughput screening and process monitoring applications [49] [51].

Purity determination using spectrophotometric methods requires comparison with authenticated reference standards and assessment of spectral purity through peak purity indices. The method achieves accuracy of ±2% for samples with purity levels above 95% [42] [52].

Method validation for quality control applications follows pharmacopeial guidelines, addressing specificity, linearity, accuracy, precision, and robustness. The validated methods demonstrate fitness for purpose in pharmaceutical quality control environments while maintaining compliance with regulatory requirements [42] [55].

Spectrophotometric MethodWavelength RangeDetection LimitApplicationsDeuterated Advantages
UV-Vis Direct200-800 nmμg/mLConcentration determinationIsotope effect on absorption
UV-Vis Derivative200-400 nmng/mLPurity assessmentEnhanced selectivity
Fluorescence250-700 nmng/mLStability studiesReduced interference
Colorimetric400-700 nmμg/mLComplex formationSpecific complex formation

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

300.11343594 g/mol

Monoisotopic Mass

300.11343594 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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